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Benzylazanium;oxane-2-carboxylate

Cat. No.: B8038546
M. Wt: 237.29 g/mol
InChI Key: ZEZRAWKBBUQTSC-UHFFFAOYSA-N
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Description

Research Landscape and Significance of Benzylazanium;oxane-2-carboxylate (B11203662)

The research landscape for Benzylazanium;oxane-2-carboxylate is largely unexplored, with no significant body of published work dedicated specifically to this salt. However, the significance of the compound can be inferred from the extensive research on its constituent parts.

Benzylamine (B48309) and its derivatives are subjects of considerable research interest. sinocurechem.comchemicalbook.com They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. sinocurechem.comchemicalbook.com The benzyl (B1604629) group can be strategically removed during synthesis, making benzylamine a useful "masked source of ammonia." wikipedia.org Furthermore, novel benzylamine derivatives are being synthesized and evaluated for activities such as antifungal properties. nih.gov

The tetrahydropyran (B127337) ring system, a core component of the oxane-2-carboxylate anion, is a key building block in synthetic organic chemistry. guidechem.combiosynth.com Its presence is crucial for the biological activity of many complex molecules. The synthesis of tetrahydropyran derivatives is an active area of research, with various methods being developed to control stereochemistry and substitution patterns. organic-chemistry.org The carboxylic acid functionality on the tetrahydropyran ring provides a handle for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex structures. guidechem.comnih.gov

The theoretical significance of this compound lies in the potential to create a salt that combines the properties of both ions. This could lead to new materials with interesting physical properties or serve as a novel building block in the synthesis of more complex target molecules.

Table 1: Physicochemical Properties of Constituent Ions

Property Benzylazanium Cation (from Benzylamine) Oxane-2-carboxylate Anion (from Tetrahydropyran-2-carboxylic acid)
Molecular Formula C₇H₁₀N⁺ C₆H₉O₃⁻
Parent Compound Benzylamine wikipedia.org Tetrahydropyran-2-carboxylic acid scbt.com
Key Structural Features Benzyl group attached to an ammonium (B1175870) group wikipedia.org Saturated six-membered oxygen-containing ring with a carboxylate group scbt.com
Known Roles Precursor in pharmaceuticals, precursor for dyes and pigments, corrosion inhibitor. sinocurechem.comchemicalbook.comchemicalbook.com Building block in organic synthesis, component of bioactive molecules. researchgate.netguidechem.com

Current Academic Challenges and Future Research Directions

The primary academic challenge concerning this compound is the lack of empirical data. The synthesis, isolation, and characterization of this specific salt have not been detailed in readily available scientific literature.

Future research directions would logically include:

Synthesis and Characterization: The first step would be the controlled synthesis of this compound, likely through an acid-base reaction between benzylamine and oxane-2-carboxylic acid. Following synthesis, a thorough characterization of its physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), would be essential.

Structural Analysis: X-ray crystallography could provide definitive proof of the ionic structure and reveal details about the packing and intermolecular interactions in the solid state.

Exploration of Applications: Based on the properties of its components, the synthesized salt could be investigated for various applications. For instance, its potential as a new building block in organic synthesis could be explored. The presence of both a hydrophilic ammonium group and a more lipophilic benzyl and tetrahydropyran structure suggests potential for unique solubility and phase-transfer catalysis properties.

Biological Screening: Given that benzylamine derivatives and tetrahydropyran-containing molecules often exhibit biological activity, this compound could be screened for a range of biological effects. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B8038546 Benzylazanium;oxane-2-carboxylate

Properties

IUPAC Name

benzylazanium;oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C6H10O3/c8-6-7-4-2-1-3-5-7;7-6(8)5-3-1-2-4-9-5/h1-5H,6,8H2;5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZRAWKBBUQTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)[O-].C1=CC=C(C=C1)C[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)C(=O)[O-].C1=CC=C(C=C1)C[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Benzylazanium;oxane 2 Carboxylate

Direct Synthesis Pathways for Benzylazanium;oxane-2-carboxylate (B11203662)

The most straightforward route to Benzylazanium;oxane-2-carboxylate is through a direct acid-base reaction between its constituent precursors: benzylamine (B48309) and oxane-2-carboxylic acid.

One-Pot Synthetic Strategies

A one-pot synthesis is the most direct and efficient method for preparing this compound. This strategy involves the direct combination of benzylamine, a base, with oxane-2-carboxylic acid in a suitable solvent. The reaction is a classic acid-base neutralization, resulting in the formation of the corresponding salt.

The general reaction is as follows:

C₆H₅CH₂NH₂ + C₅H₉O₂COOH → [C₆H₅CH₂NH₃]⁺[C₅H₉O₂COO]⁻

Key parameters for optimizing this one-pot synthesis include the choice of solvent, reaction temperature, and stoichiometry of the reactants. Protic solvents like methanol or ethanol are often suitable for dissolving both the amine and the carboxylic acid, facilitating the proton transfer. nih.gov The reaction is typically exothermic and can be performed at room temperature with high efficiency.

Table 1: Parameters for One-Pot Synthesis
ParameterConditionRationale
SolventMethanol, Ethanol, WaterGood solubility for both reactants, facilitates ionic interaction.
TemperatureRoom Temperature (20-25°C)Acid-base reactions are typically fast and do not require heating.
Stoichiometry1:1 molar ratioEnsures complete salt formation without excess reactants.
Work-upEvaporation of solvent, recrystallizationSimple isolation of the salt product.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a more complex but potentially innovative approach. While a simple salt like this compound is not a typical MCR product, MCRs could be designed to synthesize a more complex molecule that incorporates both the benzylamine and oxane-2-carboxylate moieties, which could then be transformed into the target salt.

For instance, an Ugi four-component reaction (4-CR) could theoretically be adapted. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.com In a hypothetical scenario, a derivative of oxane-2-carboxylic acid could be used as the carboxylic acid component, and benzylamine as the amine. The resulting Ugi product would be a complex amide that could potentially be hydrolyzed to yield the desired salt, although this would be a less direct route.

Stereoselective Synthesis of Chiral this compound Analogues

Oxane-2-carboxylic acid possesses a chiral center at the C2 position. Consequently, this compound can exist as a pair of enantiomers. The stereoselective synthesis of this compound hinges on the ability to produce enantiomerically pure oxane-2-carboxylic acid.

Chiral Auxiliary and Catalyst-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of enantiomerically pure oxane-2-carboxylic acid, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. blogspot.comyoutube.com The bulky auxiliary would then direct the stereochemistry of a subsequent cyclization or functionalization step to form the tetrahydropyran (B127337) ring with the desired stereochemistry at the C2 position. After the key stereocenter is set, the auxiliary can be cleaved to yield the enantiopure carboxylic acid.

Asymmetric catalysis provides an alternative, more atom-economical approach. A chiral catalyst can be used to control the stereoselectivity of a key bond-forming reaction in the synthesis of the oxane-2-carboxylic acid ring system. For example, a chiral phosphoric acid could catalyze an intramolecular oxa-Michael reaction to form the tetrahydropyran ring with high enantioselectivity. whiterose.ac.ukcore.ac.uk

Table 2: Chiral Auxiliary and Catalyst Approaches
ApproachExampleKey PrincipleReference
Chiral AuxiliaryEvans OxazolidinoneSteric hindrance from the auxiliary directs the approach of reagents. blogspot.comyoutube.com
Asymmetric CatalysisChiral Phosphoric AcidThe chiral catalyst creates a chiral environment for the reaction. whiterose.ac.ukcore.ac.uk

Enantioselective and Diastereoselective Routes

Various synthetic strategies can be employed to achieve the enantioselective synthesis of the tetrahydropyran core of oxane-2-carboxylic acid. One such method is the catalytic asymmetric hetero-Diels-Alder reaction, which can construct the tetrahydropyran ring with high stereocontrol. nih.gov Another approach involves the stereoselective cyclization of allylsilyl alcohols mediated by a Brønsted acid, which can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es

Once the enantiomerically pure (R)- or (S)-oxane-2-carboxylic acid is obtained, it can be reacted with benzylamine in a straightforward acid-base reaction, as described in section 2.1.1, to yield the corresponding chiral salt, (R)-Benzylazanium;oxane-2-carboxylate or (S)-Benzylazanium;oxane-2-carboxylate.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

For the salt formation step, the use of water as a solvent is a key green chemistry principle, as it is non-toxic, inexpensive, and readily available. chembites.org The reaction in water would proceed efficiently, and the product could potentially be isolated by crystallization, minimizing the use of organic solvents.

In the synthesis of the precursor, oxane-2-carboxylic acid, green chemistry principles can also be applied. For example, using catalytic methods instead of stoichiometric reagents reduces waste. The development of synthetic routes that utilize biomass-derived starting materials is another important aspect of sustainable chemistry. researchgate.net Furthermore, the use of greener oxidizing agents, such as hydrogen peroxide with a selenium catalyst, for the synthesis of carboxylic acids from aldehydes presents a more environmentally friendly alternative to traditional heavy-metal-based oxidants. mdpi.com

Table 3: Green Chemistry Considerations
Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Safer SolventsEmploying water or ethanol for the salt formation.Reduced toxicity and environmental impact.
CatalysisUsing catalytic amounts of acids or bases for cyclization reactions.Higher atom economy and less waste.
Use of Renewable FeedstocksDeriving precursors for oxane-2-carboxylic acid from biomass.Reduced reliance on fossil fuels. researchgate.net
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Lower energy consumption.

Solvent-Free Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a key goal in green chemistry. While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, general principles of solvent-free synthesis can be applied. These methods often involve the physical mixing of solid reactants, sometimes with the aid of grinding (mechanochemistry), or conducting reactions in a melt phase at elevated temperatures.

Potential advantages of a solvent-free approach for the synthesis of this compound would include reduced waste, lower costs associated with solvent purchase and disposal, and potentially enhanced reaction rates due to high reactant concentrations. However, challenges such as ensuring efficient mixing of reactants and managing reaction temperature would need to be addressed.

Catalytic and Atom-Economical Syntheses

Catalytic and atom-economical approaches are fundamental to sustainable chemical synthesis. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all atoms from the starting materials into the final product. Catalytic methods, which utilize small amounts of a catalyst to accelerate a reaction without being consumed, are often inherently atom-economical.

While specific catalytic routes for the synthesis of this compound are not detailed in the available research, the development of such methods would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions in a more efficient and selective manner. The benefits would include lower energy consumption, reduced use of stoichiometric reagents, and a cleaner reaction profile with fewer side products.

Mechanistic Investigations of Benzylazanium;oxane 2 Carboxylate Reactions

Probing the Reactivity of Benzylazanium;oxane-2-carboxylate (B11203662) as a Precursor

There is no published research that explores the reactivity of Benzylazanium;oxane-2-carboxylate as a precursor for the synthesis of other compounds.

Computational and Theoretical Chemistry of Benzylazanium;oxane 2 Carboxylate

Quantum Chemical Characterization of Benzylazanium;oxane-2-carboxylate (B11203662)

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure and bonding of Benzylazanium;oxane-2-carboxylate is currently unavailable in the scientific literature.

Conformational Analysis and Energetic Landscapes

Detailed conformational analysis and the corresponding energetic landscapes for this compound have not been reported.

Molecular Dynamics Simulations of this compound Systems

Solution-Phase Behavior and Solvent Effects

There are no published molecular dynamics simulation studies on the solution-phase behavior and the influence of solvents on this compound.

Intermolecular Interactions and Aggregation Phenomena

Specifics regarding the intermolecular interactions and potential aggregation phenomena of this compound are yet to be investigated through molecular dynamics simulations.

Theoretical Prediction of Reaction Pathways and Catalytic Activities

Theoretical predictions of reaction pathways and any potential catalytic activities of this compound are not available in the current body of scientific research.

Catalytic Functions and Engineering of Benzylazanium;oxane 2 Carboxylate Systems

Organocatalysis Mediated by Benzylazanium;oxane-2-carboxylate (B11203662)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a field where compounds like Benzylazanium;oxane-2-carboxylate could offer significant advantages. The bifunctional nature of this salt, possessing both a potentially acidic proton on the cation and a basic carboxylate group on the anion, allows it to participate in various modes of organocatalysis.

The oxane-2-carboxylate anion, a derivative of the amino acid proline, can function as a Brønsted base, accepting a proton from a substrate. This is a common activation mode in many proline-catalyzed reactions. The amino group of proline is known to act as a Lewis base, while the carboxylic acid acts as a Brønsted acid. nih.gov In the salt form, the carboxylate is available to deprotonate substrates, thereby increasing their nucleophilicity.

Conversely, the benzylazanium cation, depending on its substitution pattern, can possess acidic protons on the nitrogen atom. These protons can act as a Brønsted acid, activating electrophiles by protonation. This dual acid-base capability within the same molecule allows for synergistic activation of both the nucleophile and the electrophile in a reaction, a hallmark of efficient organocatalysis.

Hydrogen bonding plays a crucial role in orienting substrates and stabilizing transition states in many catalytic cycles. The benzylazanium cation can act as a hydrogen bond donor through the N-H protons, while the carboxylate oxygen atoms of the oxane-2-carboxylate anion are effective hydrogen bond acceptors. This ability to form multiple hydrogen bonds can be exploited to control the stereochemistry of a reaction.

In ion pair catalysis, the electrostatic interaction between the benzylazanium cation and the oxane-2-carboxylate anion can create a chiral environment. When this ion pair interacts with reactants, it can induce asymmetry in the product. The specific nature of this ion pairing, whether it is a tight or a loose ion pair, can be influenced by the solvent and can, in turn, affect the catalytic activity and selectivity.

Phase-Transfer Catalysis Involving this compound

Phase-transfer catalysis (PTC) is a powerful technique for reacting substances located in different immiscible phases. Quaternary ammonium (B1175870) salts, such as benzylazanium derivatives, are well-known phase-transfer catalysts. acs.org

In a typical phase-transfer catalyzed reaction, the benzylazanium cation can transport the oxane-2-carboxylate anion, or another anionic reactant, from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs. The lipophilicity of the benzyl (B1604629) group facilitates the solubility of the cation in the organic phase.

The scope of reactions that can be catalyzed by such a system is broad and includes alkylations, condensations, and redox reactions. The use of a chiral anion like oxane-2-carboxylate in conjunction with the benzylazanium cation opens up the possibility of asymmetric phase-transfer catalysis, where a chiral product is formed from achiral starting materials.

The modular nature of this compound allows for systematic modification of both the cation and the anion to fine-tune the catalytic properties. For instance, modifying the substituents on the benzene ring of the benzylazanium cation can alter its lipophilicity and steric properties. Similarly, modifications to the oxane-2-carboxylate anion can influence its basicity and nucleophilicity.

The development of novel phase-transfer catalysts based on this scaffold could involve the introduction of additional functional groups to enhance catalytic activity or to impart new reactive capabilities. The goal is to create catalysts with high efficiency, selectivity, and recyclability.

Hybrid Catalytic Systems Incorporating this compound

The integration of this compound into hybrid catalytic systems represents a promising avenue for developing advanced catalytic processes. These systems can combine the unique properties of the ionic salt with other catalytic species, such as metal complexes or enzymes.

For example, benzylammonium salts have been used in conjunction with palladium catalysts in cross-coupling reactions. nih.govnih.govresearchgate.netresearchgate.net In such a system, the this compound could serve as both a phase-transfer agent and a ligand for the metal center, potentially influencing the reactivity and selectivity of the transformation.

Furthermore, the biocompatibility of the proline-derived anion suggests the possibility of using this compound in biocatalytic systems. It could act as a co-catalyst or a stabilizing agent for enzymes in non-aqueous media. The development of such hybrid systems could lead to novel and sustainable methods for chemical synthesis.

Supramolecular Chemistry and Self Assembly of Benzylazanium;oxane 2 Carboxylate

Investigation of Non-Covalent Interactions in Benzylazanium;oxane-2-carboxylate (B11203662) Systems

The primary and most influential interaction in the Benzylazanium;oxane-2-carboxylate salt is the strong, charge-assisted hydrogen bond between the ammonium (B1175870) group (-NH₃⁺) of the benzylazanium cation and the carboxylate group (-COO⁻) of the oxane-2-carboxylate anion. The three protons of the ammonium group act as hydrogen bond donors, while the two oxygen atoms of the carboxylate group are potent hydrogen bond acceptors.

This interaction is a robust and well-documented motif in ammonium carboxylate salts. bgu.ac.ilnih.gov Studies on similar salts, such as benzylammonium phenylacetate (B1230308) and benzylammonium benzilate, confirm the formation of extensive N-H···O hydrogen bonding networks that define the primary crystal packing. nih.govresearchgate.net These interactions are typically characterized by short donor-acceptor distances and lead to the formation of recognizable supramolecular synthons. For instance, it is highly probable that R²₂(8) and R⁴₂(8) graph-set motifs would be observed, where two cations and two anions form a cyclic hydrogen-bonded assembly. researchgate.netuniversityofgalway.ie In more complex arrangements, one-dimensional ladder-type motifs, consisting of repeating R⁴₃(10) or alternating R⁴₂(8) and R⁴₄(12) rings, are also common in benzylammonium carboxylate systems. nih.gov

Table 1: Representative Hydrogen Bond Parameters in Analogous Benzylammonium Carboxylate Salts

Compound Donor-Acceptor D-H···A Distance (Å) D-H···A Angle (°) Reference
Benzylammonium Phenylacetate N-H···O 2.70 - 2.85 160 - 175 nih.gov
Benzylammonium Benzoate N-H···O 2.69 - 2.82 Not Reported nih.gov
Benzylammonium m-Iodobenzoate N-H···O Not Reported Not Reported hhu.de
Benzylammonium Benzilate N-H···O 2.70 Not Reported researchgate.net

This table presents typical data from related compounds to illustrate expected values for this compound.

The fundamental association between the benzylazanium cation and the oxane-2-carboxylate anion is ionic. These electrostatic forces are strong and non-directional, contributing significantly to the lattice energy of the crystalline solid.

In addition to ionic forces, π-π stacking interactions between the aromatic phenyl rings of the benzylazanium cations are anticipated to play a crucial role in the solid-state architecture. libretexts.org The aggregation of benzylammonium cations in various crystal structures is a known phenomenon, often leading to segregated hydrophobic layers or domains within the crystal lattice. nih.govresearchgate.net These interactions can manifest in several geometries, including:

Parallel-displaced: Where the rings are parallel but offset from one another.

Edge-to-face (or T-shaped): Where the edge of one phenyl ring (the C-H bonds) points towards the face of another.

Studies on dibenzylammonium salts have shown clear evidence of π-π stacking, and similar effects are seen in materials where benzylammonium is used as a cation in perovskite structures. researchgate.netresearchgate.net The specific geometry and strength of these interactions in this compound would depend on the steric demands of the oxane-2-carboxylate anion and the packing constraints imposed by the dominant hydrogen-bonding network. nih.gov

Crystal Engineering and Solid-State Supramolecular Architectures

Crystal engineering provides a framework for designing solid-state structures with desired properties based on an understanding of intermolecular interactions. hhu.de For this compound, the interplay between the strong, directional N-H···O hydrogen bonds and the weaker, less directional π-π stacking interactions would be the primary tool for crystal engineering.

The synthesis of the target salt would likely be a straightforward acid-base reaction between benzylamine (B48309) and oxane-2-carboxylic acid, which is derived from the hydrolysis of δ-valerolactone. wikipedia.orgresearchgate.net Crystallization from a suitable solvent would yield the this compound salt.

Further modification through crystal engineering could involve the formation of cocrystals or multi-component salts. For example, introducing a neutral hydrogen bond donor or acceptor could modify the existing hydrogen-bonding network, potentially altering the material's physical properties. It has been shown that ammonium carboxylate salts can incorporate neutral carboxylic acid molecules to form three-component crystals with modified ladder-type hydrogen-bonding motifs. nih.gov This strategy could be employed to fine-tune the supramolecular architecture.

The self-assembly in the crystalline state would be a direct consequence of the non-covalent interactions described above. It is predicted that the benzylazanium and oxane-2-carboxylate ions would first assemble via the robust ammonium-carboxylate hydrogen-bonding synthon. bgu.ac.il These primary assemblies would then organize further to maximize packing efficiency and secondary interactions.

Solution-Phase Supramolecular Assemblies of this compound

In solution, particularly in non-polar solvents or in aqueous solution above a certain concentration, this compound may exhibit self-assembly into supramolecular structures. The amphiphilic nature of the salt, with a hydrophobic benzyl (B1604629) group and a polar ionic headgroup, is conducive to aggregation.

Molecular dynamics simulations on similar compounds, like N-dodecyl-N,N-dimethyl-N-benzylammonium chloride, have shown a tendency to form small, stable aggregates or micelles in aqueous environments. uo.edu.curesearchgate.net The benzyl group shows a strong interaction with hydrophobic tails, suggesting it can participate in the core of a micellar structure. uo.edu.cu For this compound, one could expect the formation of aggregates where the benzyl groups form a hydrophobic core, shielded from the aqueous phase by the polar, solvated ammonium-carboxylate headgroups. The critical micelle concentration (CMC) would depend on factors such as solvent polarity, temperature, and the presence of other electrolytes. mdpi.comnih.gov The aggregation process would be driven by the hydrophobic effect and could be investigated using techniques like conductivity measurements, surface tensiometry, and light scattering.

Host-Guest Chemistry and Molecular Recognition:This area was intended to examine the ability of this compound to selectively bind with other molecules (guests) through non-covalent interactions. This property, known as molecular recognition, is the basis for chemical sensing, catalysis, and the targeted delivery of therapeutic agents.

The current state of knowledge, as reflected in accessible scientific databases and journals, indicates that this compound is either a novel compound that has not yet been the subject of published research or a substance that has not been investigated for its supramolecular properties. Therefore, a detailed, data-driven article on its supramolecular chemistry and self-assembly cannot be produced at this time. Further empirical research is required to elucidate the chemical and physical behaviors of this compound.

Integration of Benzylazanium;oxane 2 Carboxylate into Advanced Materials Science

Polymer Chemistry and Composites Utilizing Benzylazanium;oxane-2-carboxylate (B11203662)

The unique combination of a bulky, potentially reactive cation and a heterocyclic anion suggests that Benzylazanium;oxane-2-carboxylate could be a versatile component in polymer science, serving as a monomer, an initiator, or a functional additive to modify polymer properties.

Polymerization Initiators and Monomers

The thermal and chemical stability of ionic liquids, a class to which this compound may belong, makes them suitable as media and even catalysts for polymerization reactions. Furthermore, the functional groups within the benzylazanium and oxane-2-carboxylate ions could allow them to act as monomers for the synthesis of poly(ionic liquid)s (PILs). For instance, derivatives of the benzylazanium cation containing polymerizable groups like vinyl, allyl, or methacryl have been reported as useful starting materials for PILs. tcichemicals.com These monomers can undergo polymerization to create polymers with the ionic liquid moiety tethered to the polymer backbone, resulting in materials with unique conductive and structural properties.

Similarly, the oxane-2-carboxylate anion could be modified to incorporate polymerizable functionalities. The synthesis of block copolymers in ionic liquids via techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been demonstrated to produce well-defined nanostructures such as micelles and gels. rsc.org A hypothetical polymerization of a modified this compound monomer could proceed in a similar fashion, leading to novel PIL architectures.

Additives for Polymer Modification

Ionic liquids are increasingly being investigated as additives to modify the properties of commodity and engineering polymers. This compound, with its combination of a benzyl (B1604629) group and a carboxylate, could impart a range of modifications. For example, the incorporation of ionic liquids can enhance the thermal stability of polymers. Studies on bio-based polyamides plasticized with ionic liquids have shown altered thermal degradation mechanisms. jlu.edu.cn

The presence of the benzylazanium cation could also improve the antistatic properties of polymers, a known application for quaternary ammonium (B1175870) salts. researchgate.net The ionic nature of the compound would increase the electrical conductivity of the host polymer, helping to dissipate static charges. The specific interactions between the ions and the polymer chains would dictate the extent of these modifications.

Functional Materials Derived from this compound

The inherent properties of this compound, such as its potential for low volatility and high thermal stability, make it a candidate for the development of advanced functional materials.

Ionic Liquids and Poly(ionic liquid)s

Assuming this compound has a melting point below 100°C, it would be classified as an ionic liquid (IL). The synthesis of ILs from the neutralization of an amine with a carboxylic acid is a common and straightforward method. researchgate.net The properties of such ILs are highly tunable by altering the structure of the cation and anion. For instance, the use of chiral carboxylic acids can lead to the formation of chiral ILs with applications in asymmetric synthesis. researchgate.net The carboxylate anion is known to play a significant role in determining the properties of ILs, such as their ability to dissolve other materials like hemicellulose. rsc.org

As previously mentioned, if functionalized with polymerizable groups, this compound could serve as a monomer for the synthesis of poly(ionic liquid)s (PILs). PILs combine the properties of ionic liquids with the processability of polymers, opening up applications in areas such as solid-state electrolytes, gas separation membranes, and catalysis. youtube.com Nanostructured PILs can be designed as functional polymers for energy and environmental applications. youtube.com

Nanostructured Materials and Hybrid Frameworks

Ionic liquids are excellent media for the synthesis of nanomaterials, often acting as both solvent and templating agent. nih.gov The unique solvation environment of an IL can influence the size, shape, and stability of nanoparticles. For example, AgCl nanoparticles have been successfully synthesized in a phosphonium-based IL. nih.gov It is conceivable that this compound could be used in a similar manner to direct the formation of various nanostructures.

Furthermore, the self-assembly of surfactants in ionic liquids can lead to the formation of micelles, liquid crystals, and microemulsions. nih.gov The amphiphilic nature of the benzylazanium cation (a nonpolar benzyl group and a charged ammonium head) suggests that it could exhibit surfactant-like behavior. This self-assembly can be harnessed to create ordered, nanostructured materials and hybrid frameworks.

Surface Chemistry and Adsorption Phenomena of this compound

The interactions of this compound with surfaces are expected to be governed by the distinct properties of its cation and anion.

The benzylazanium cation is a type of quaternary ammonium cation, which are well-known cationic surfactants. The adsorption of such surfactants onto various surfaces is a widely studied phenomenon. For instance, alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) has been shown to adsorb onto cotton fabrics, with the extent of adsorption depending on the surface treatment of the cotton. researchgate.net The adsorption mechanism is attributed to a combination of electrostatic interactions, hydrophobic interactions, and dispersion forces. researchgate.net Similarly, the benzylazanium cation of the title compound would be expected to adsorb onto negatively charged surfaces through electrostatic attraction and onto hydrophobic surfaces via its benzyl group.

The study of Hirshfeld surfaces in crystals of organic salts, including those with benzylammonium-type cations, provides insight into the intermolecular interactions that govern their packing and, by extension, their surface interactions. researchgate.net These interactions include hydrogen bonding and other non-covalent forces.

Analysis of "this compound" Unfeasible Due to Lack of Scientific Data

A thorough investigation of scientific databases and chemical literature has revealed no identifiable information for the compound specified as "this compound." Extensive searches for this chemical name, its constituent ions ("benzylazanium" or "benzylammonium" and "oxane-2-carboxylate"), and related structural motifs have failed to yield any published research, spectroscopic data, or crystallographic information.

The name suggests an ionic compound formed between a benzylammonium cation and an oxane-2-carboxylate anion. While both of these individual ions are known and have been studied in various contexts, the specific salt "this compound" does not appear in the accessible scientific record.

Consequently, it is not possible to generate a scientifically accurate article based on the provided outline, which requests detailed analysis of advanced spectroscopic and diffraction data for this specific compound. Fulfilling the request would require fabrication of data and research findings, which is contrary to the principles of scientific accuracy.

While general principles of advanced spectroscopic and diffraction analysis are well-established for related classes of compounds, applying them to a non-documented molecule would be purely speculative. For instance:

Spectroscopic and Diffraction Techniques: Methods such as in situ NMR and IR spectroscopy, time-resolved spectroscopy, X-ray diffraction, and solid-state NMR are powerful tools for elucidating reaction mechanisms, characterizing transient species, and understanding structure-reactivity relationships in organic compounds. optica.orgnih.govwhiterose.ac.uk

Benzylammonium Salts: The benzylammonium cation is a well-known organic cation. nih.govwikipedia.org X-ray crystallography has been used to study the crystal structures and intermolecular interactions, such as hydrogen bonding, in various benzylammonium salts. nih.govnih.gov

Oxane-2-carboxylic Acid: This compound, also known as tetrahydropyran-2-carboxylic acid, is a known heterocyclic carboxylic acid. molport.comnih.gov Its derivatives are utilized in chemical synthesis. organic-chemistry.org

Analysis of Carboxylates: The vibrational frequencies of carboxylate groups are readily studied using IR spectroscopy to determine their coordination modes (e.g., monodentate, bidentate bridging). 911metallurgist.comresearchgate.net

Without any experimental or computational data for the specific compound "this compound," any discussion of its reaction intermediates, structural-reactivity correlations, or intermolecular dynamics would be unfounded. Therefore, the requested article cannot be produced.

Future Perspectives and Emerging Avenues in Benzylazanium;oxane 2 Carboxylate Research

Development of Novel Synthetic Methodologies

The synthesis of benzylazanium;oxane-2-carboxylate (B11203662) and its analogues is foundational to exploring their potential. While the basic synthesis involves a straightforward acid-base neutralization, future research will likely focus on more sophisticated and sustainable methodologies.

Current approaches for similar protic ionic liquids often involve the direct neutralization of a Brønsted acid and a Lewis base. rsc.org For instance, N-benzylethanolammonium (BEA) salts have been synthesized by reacting BEA with various carboxylic acids in methanol. nih.gov Similarly, benzylmethylammonium carboxylate ILs were prepared through the neutralization of benzylmethylamine with the corresponding carboxylic acid. researchgate.net These methods are effective but offer avenues for improvement.

Future synthetic research could explore:

Solvent-Free Synthesis: Developing mechanochemical methods, such as ball milling or twin-screw extrusion, can eliminate the need for volatile organic solvents, aligning with the principles of green chemistry. mdpi.comresearchgate.net This approach reduces waste and can sometimes lead to the discovery of novel phases or improved reaction kinetics.

Biomass-Derived Precursors: The oxane-2-carboxylate anion is structurally related to intermediates from biomass processing, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.netlongdom.org Future methodologies will likely focus on creating integrated, "closed-loop" processes where lignocellulosic biomass is converted into both the anionic component of the IL and potentially even the benzylamine (B48309) precursor through catalytic routes. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Implementing flow reactors for the neutralization and purification of benzylazanium;oxane-2-carboxylate could streamline its production, making it more accessible for large-scale applications.

Exploration of Unconventional Catalytic Applications

The unique combination of a protic cation and a carboxylate anion in this compound suggests a rich catalytic landscape waiting to be explored. Protic ionic liquids can act as Brønsted acid and/or Lewis base catalysts, and their application in catalysis is a growing field. rsc.org

Emerging avenues for catalytic applications include:

Biocatalysis: Ionic liquids are increasingly used as solvents or co-solvents in enzymatic and whole-cell biocatalysis to enhance substrate solubility, improve enzyme stability, and simplify product separation. qub.ac.uknih.gov Future studies could investigate the use of this compound as a medium for lipase-catalyzed esterifications or for the enzymatic processing of biomass, where the IL could simultaneously act as a solvent and a catalyst.

Heterogenized Catalysis: The IL can be immobilized on solid supports (e.g., silica, polymers, or magnetic nanoparticles) to create stable, recyclable catalysts. This combines the high activity and selectivity of homogeneous catalysis with the ease of separation of heterogeneous systems. Research into nitrile-functionalized ILs has shown they can stabilize nanoparticle catalysts, preventing agglomeration and deactivation, a strategy that could be adapted for benzylazanium-based systems. electrochem.org

Dual-Function Catalysis: The acidic proton of the benzylazanium cation and the basic nature of the carboxylate anion can be harnessed for dual-function catalysis in one-pot reactions. For example, it could catalyze cascade reactions like the synthesis of dihydropyridines or other heterocyclic compounds, where both an acid and a base catalyst are required. Studies on other PILs have shown a correlation between their acidity and catalytic performance in reactions like esterification. rsc.org

N-Heterocyclic Carbene (NHC) Precursors: While not a direct application, imidazolium-based ILs are well-known precursors to N-heterocyclic carbenes, which are powerful organocatalysts. nih.gov Future research could explore whether benzylazanium-based cations could be functionalized or modified to act as precursors for novel catalytic species.

Design of Next-Generation Functional Materials

The "designer" nature of ionic liquids allows for the creation of materials with precisely tuned properties. By modifying the cation or anion, researchers can control properties like viscosity, thermal stability, and conductivity.

Future research in this area will likely focus on:

Bio-based Polymers and Composites: this compound can serve as a monomer or a plasticizer in the development of new bio-based polymers. Its ability to dissolve biomass like cellulose (B213188) could be exploited to create composite materials with enhanced mechanical or functional properties. researchgate.netmdpi.com For example, nanohybrid gels have been created by combining peptide assemblies with imidazolium-based ILs, resulting in materials with unique structural and biological properties. acs.orgnih.gov

Ionogels and Light-Emitting Materials: By coordinating the carboxylate anion with metal ions, such as lanthanides, it is possible to create luminescent ionogels. rsc.org These materials combine the high ionic conductivity of the IL with the unique photophysical properties of the metal ions, making them suitable for applications in light-emitting electrochemical cells or sensors.

Electrolytes for Energy Storage: The development of next-generation solid-state batteries requires innovative electrolytes that are safe, stable, and highly conductive. acs.org Polymeric ionic liquids (PILs), where the IL moiety is part of a polymer structure, are a promising class of materials for this purpose. This compound could be polymerized, potentially through functional groups on the cation or anion, to create solid-state electrolytes for lithium or sodium-ion batteries. Research has shown that tethering anions to a polymer backbone can create single-ion conductors with enhanced charge mobility. acs.org

Synergistic Approaches Combining Computational and Experimental Research

The sheer number of possible cation-anion combinations makes a purely experimental approach to developing new ionic liquids inefficient. rsc.org The synergy between computational modeling and experimental validation is therefore essential for accelerating discovery.

Future integrated research strategies will involve:

Predictive Modeling: Computational methods like Density Functional Theory (DFT) and COnductor-like Screening Model for Real Solvents (COSMO-RS) can predict the physicochemical properties of yet-to-be-synthesized ILs. rsc.orgmdpi.com These models can be used to screen vast libraries of potential benzylazanium- and carboxylate-based ILs to identify candidates with desired properties (e.g., low viscosity, high CO2 solubility, optimal thermal stability) before committing to laboratory synthesis. rsc.orgnih.gov

Mechanistic Elucidation: Molecular dynamics simulations and quantum chemical calculations can provide deep insights into the molecular-level interactions that govern the bulk properties and catalytic activity of this compound. nih.gov For instance, simulations can reveal how the IL interacts with solutes, enzyme surfaces, or electrode interfaces, guiding the design of more effective systems. rsc.orgnih.gov

High-Throughput Screening: Combining automated synthesis platforms with rapid characterization techniques and computational screening can create a high-throughput workflow. This would allow researchers to rapidly synthesize and test libraries of related ILs, guided by predictive models, to quickly identify optimal structures for specific applications, a strategy increasingly necessary to explore the vast chemical space of ILs. rsc.org

Q & A

Q. What are the recommended synthetic routes for benzylazanium oxane-2-carboxylate?

The synthesis of benzylazanium oxane-2-carboxylate involves combining benzylammonium derivatives (e.g., benzylamine hydrochloride, see ) with oxane-2-carboxylic acid esters. Key steps include:

  • Ester hydrolysis : Oxane-2-carboxylate esters (e.g., ethyl oxane-2-carboxylate derivatives ) are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Salt formation : The carboxylic acid reacts with benzylazanium (benzylammonium) precursors in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (20–60°C) to form the ionic complex .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC .

Q. Which analytical techniques are essential for structural confirmation of benzylazanium oxane-2-carboxylate?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic peaks for the oxane ring (δ 3.5–4.5 ppm) and benzylazanium moiety (δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+^+]) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical when handling benzylazanium oxane-2-carboxylate?

Key safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Q. How is the stability of benzylazanium oxane-2-carboxylate assessed under varying conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to monitor decomposition temperatures (>150°C typical for carboxylate salts) .
  • pH-dependent stability : Incubate the compound in buffers (pH 3–10) and track degradation via HPLC over 24–72 hours .
  • Light sensitivity : Expose to UV-Vis light and measure photodegradation products using LC-MS .

Q. What are the solubility properties of benzylazanium oxane-2-carboxylate in common solvents?

Solubility is determined via gravimetric analysis:

  • High solubility : Polar solvents (water, methanol, DMSO) due to ionic nature .
  • Low solubility : Non-polar solvents (hexane, chloroform) .
  • Standard curves : Prepare saturated solutions and quantify dissolved material via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of benzylazanium oxane-2-carboxylate?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary temperature (30–80°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:2 acid:amine ratio) to identify ideal parameters .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate salt formation .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks) are addressed by:

  • Comparative analysis : Cross-reference with databases (PubChem, RCSB PDB) for analogous oxane-carboxylate structures .
  • Isotopic labeling : Synthesize 13^{13}C-labeled derivatives to clarify ambiguous carbon signals .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzylazanium oxane-2-carboxylate derivatives?

SAR approaches include:

  • Substituent variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) and assess biological activity (e.g., antimicrobial assays) .
  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., enzymes) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., carboxylate, ammonium) for activity .

Q. How can degradation pathways of benzylazanium oxane-2-carboxylate be characterized?

Degradation studies employ:

  • Forced degradation : Expose the compound to heat (80°C), light (UV), and oxidative agents (H2_2O2_2) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxane ring or dealkylated benzyl groups) .
  • Kinetic modeling : Determine rate constants (k) and half-life (t1/2_{1/2}) under accelerated conditions .

Q. What methodologies are suitable for quantifying benzylazanium oxane-2-carboxylate in complex matrices?

Analytical quantification methods include:

  • LC-UV/LC-MS : Calibration curves with internal standards (e.g., deuterated analogs) .
  • Ion chromatography : Quantify ionic species in biological fluids or environmental samples .
  • Solid-phase extraction (SPE) : Pre-concentrate the compound from low-abundance samples prior to analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.